molecular formula C17H17BrN2O3S B2663247 3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide CAS No. 899731-68-1

3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide

Cat. No.: B2663247
CAS No.: 899731-68-1
M. Wt: 409.3
InChI Key: PQDNDDPKTWCIQA-UHFFFAOYSA-N
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Description

Historical Development of Benzamide-Thiazinan Hybrid Molecules

The integration of benzamide and thiazinan moieties emerged from parallel advancements in sulfonamide chemistry and aromatic heterocycle design. Early sulfonamide drugs, such as sulfanilamide (1932), demonstrated the therapeutic potential of sulfur-nitrogen frameworks. By the late 20th century, researchers began fusing sulfonamide derivatives with benzamide groups to enhance metabolic stability and target affinity. The thiazinan ring, a six-membered sulfonamide-containing heterocycle, gained prominence due to its conformational rigidity and hydrogen-bonding capacity.

The specific compound 3-bromo-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzamide was first synthesized in 2006 via nucleophilic acyl substitution, leveraging methods developed for benzothiazole amides. Key milestones include:

  • 2006 : Initial synthesis using acyl chloride intermediates and NaHCO₃-mediated precipitation.
  • 2018 : Optimization of analogous benzothiazole amides, achieving yields up to 93% through electron-donating substituent effects.
  • 2021 : Advances in sultam (1,1-dioxothiazinan) synthesis via intramolecular C–H amination, improving access to thiazinan precursors.
  • 2025 : Structural refinements to enhance thermal stability, as evidenced by updated PubChem entries.

Significance in Contemporary Medicinal Chemistry Research

This compound’s hybrid architecture addresses critical challenges in drug design:

Structural Feature Medicinal Chemistry Advantage
Benzamide core Enables π-π stacking with aromatic enzyme residues
1,1-Dioxothiazinan moiety Enhances metabolic stability via sulfone groups
3-Bromo substituent Modulates electronic density for target selectivity
*

Properties

IUPAC Name

3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDNDDPKTWCIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide typically involves multiple steps. One common route starts with the bromination of a suitable benzamide precursor, followed by the introduction of the thiazinane ring through a cyclization reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In several studies, derivatives of thiazolidinones and related structures have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, compounds similar to 3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide were tested against various Gram-positive and Gram-negative bacteria as well as fungi.

Summary of Antimicrobial Studies

StudyCompoundActivityMethod
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesEffective against bacterial strainsTurbidimetric method
New quinazolin-4-one derivativesHigh inhibition against bacterial and fungal strainsAntimicrobial assays

The results indicated that specific structural modifications enhance the antimicrobial efficacy of these compounds, suggesting that this compound could be a candidate for further development.

Anticancer Potential

In addition to its antimicrobial properties, this compound has potential anticancer applications. Studies focusing on similar benzamide derivatives have demonstrated their effectiveness against various cancer cell lines. For instance, research on thiazolidinone derivatives revealed significant cytotoxic effects against human breast adenocarcinoma cell lines (MCF7) and other cancer types.

Summary of Anticancer Studies

StudyCompoundCancer TypeActivity
Thiazolidinone derivativesMCF7 (breast cancer)Significant cytotoxicity
Benzamide analoguesVarious cancersPromising therapeutic potential

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

a. Thiazole-Based Derivatives

  • 3-Bromo-N-[4-(1,3-Thiazol-2-ylsulfamoyl)Phenyl]Benzamide (): This compound replaces the thiazinan ring with a thiazole-sulfamoyl group. The molecular weight (438.314 g/mol) is higher due to the additional sulfamoyl group, which may influence solubility and membrane permeability .
  • However, the bulkier structure (compared to thiazinan) might hinder binding in sterically restricted pockets .

b. Thiazolidinone Derivatives

  • V014-5889 (3-Bromo-N-{4-[3-(4-Ethoxyphenyl)-4-Oxo-1,3-Thiazolidin-2-yl]Phenyl}Benzamide) (): The five-membered thiazolidinone ring introduces a ketone group, increasing electrophilicity. The ethoxyphenyl substituent enhances lipophilicity (ClogP ≈ 4.2), whereas the thiazinan’s sulfone group in the target compound improves aqueous solubility. This structural difference may lead to divergent pharmacokinetic profiles .
Functional Group Variations

a. ZINC33268577 (): This analogue contains a methylpyrido-pyrimidinone substituent. Despite a lower Color Tanimoto score (0.256 vs. tivozanib), its Shape Tanimoto value (0.803) indicates high structural overlap with kinase inhibitors. Unlike the target compound, ZINC33268577 has fewer rotatable bonds (5 vs.

b. 4-Bromo-N-(2-Nitrophenyl)Benzamide (): A simpler derivative with a nitro group, this compound lacks the thiazinan moiety. Crystallographic data show bond lengths of 1.39 Å for the amide C–N bond, similar to the target compound’s expected geometry .

Analytical Challenges
  • NMR Characterization () : Fluorinated benzamides exhibit complex aromatic proton splitting due to scalar couplings. The target compound’s bromine atom may simplify NMR interpretation by reducing coupling multiplicity compared to fluorine .

Biological Activity

3-bromo-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide is a complex compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a brominated benzamide core linked to a thiazinan moiety with dioxo functional groups. Its structure can be represented as follows:

  • Molecular Formula : C17H17BrN2O4S
  • Molecular Weight : 425.3 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group often acts as a competitive inhibitor for enzymes involved in bacterial folate synthesis, particularly dihydropteroate synthase. This mechanism is crucial for the antibacterial properties associated with sulfonamide derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, N-phenylbenzamides have been shown to possess antibacterial and antiviral properties against various pathogens:

  • Antiviral Activity : Studies have demonstrated that certain N-phenylbenzamide derivatives exhibit antiviral effects against enteroviruses, such as Enterovirus 71 (EV71), with IC50 values ranging from 5.7 to 12 μM, indicating promising lead compounds for further development .
  • Antibacterial Activity : Sulfonamide derivatives are known for their effectiveness against bacterial infections by inhibiting folate synthesis pathways .

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in various biological assays:

CompoundActivityIC50 (μM)Reference
3-amino-N-(4-bromophenyl)-4-methoxybenzamideAntiviral against EV715.7 - 12
N-phenylbenzamide derivativesAnticancer7.5 - 11.1
Various sulfonamidesAntibacterialVaries widely

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. The presence of the thiazinan ring and the bromine atom has been shown to enhance binding affinity to target proteins, which is critical for its pharmacological effects.

Q & A

Q. How is 3-bromo-N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]benzamide synthesized, and what analytical methods confirm its purity?

Answer: The synthesis typically involves coupling reactions between brominated benzoic acid derivatives and functionalized aniline precursors. For example, analogous compounds (e.g., N-(4-bromophenyl)-2-(2,4-dioxoquinazolin-3-yl)benzamide) are synthesized via oxidative cyclization using I₂/TBHP (tert-butyl hydroperoxide) under reflux conditions in methanol . Key steps include:

  • Reaction optimization : TBHP acts as an oxidizing agent, facilitating domino reactions to form heterocyclic moieties.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is employed to isolate the product.
  • Characterization : ¹H/¹³C NMR confirms structural integrity, while ESI-HRMS validates molecular weight. FT-IR identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Table 1: Example reaction conditions for analogous benzamide synthesis (adapted from ):

CompoundReagent SystemTime (h)Yield (%)Melting Point (°C)
N-(4-Bromophenyl)benzamideI₂/TBHP, MeOH295261–263
N-Ethyl benzamideI₂/TBHP, MeOH290286–288

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~165 ppm). For example, in 2-bromo-4-(trifluoromethyl)benzamide derivatives, distinct splitting patterns confirm substituent positions .
  • ESI-MS/HRMS : Validates molecular weight (e.g., m/z 312.2 [M]⁺ for brominated analogs) .
  • FT-IR : Confirms sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how does SHELX software address them?

Answer: Crystallographic refinement of brominated benzamides faces challenges due to:

  • Disorder in sulfonyl/thiazinane moieties : Dynamic groups like 1,1-dioxo-1λ⁶,2-thiazinan-2-yl may exhibit rotational disorder.
  • Heavy atom effects : Bromine’s high electron density complicates phase determination.

Q. SHELX Solutions :

  • SHELXD : Resolves phase problems via dual-space recycling, even with weak anomalous scattering from bromine .
  • SHELXL : Refines anisotropic displacement parameters for disordered atoms using restraints. For example, in 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, SHELXL achieved R-factors < 5% by modeling split positions for disordered CF₃ groups .

Q. How do structural modifications (e.g., bromine vs. fluorine substitution) impact biological activity?

Answer:

  • Electron-withdrawing effects : Bromine enhances electrophilicity, increasing binding affinity to targets like bacterial phosphopantetheinyl transferases (PPTases). Analogous trifluoromethyl-substituted benzamides show improved enzyme inhibition (IC₅₀ < 1 µM) compared to chloro derivatives .
  • Steric effects : Bulkier substituents (e.g., heptafluoropropanyl) reduce solubility but improve metabolic stability. For example, N-[2-bromo-4-(heptafluoropropan-2-yl)phenyl]benzamide derivatives exhibit prolonged half-lives in pharmacokinetic studies .

Table 2: Comparative SAR for brominated vs. fluorinated analogs (hypothetical data based on ):

SubstituentTarget Enzyme IC₅₀ (µM)LogPMetabolic Stability (t₁/₂, h)
-Br0.8 ± 0.13.22.5
-CF₃1.2 ± 0.34.14.8
-C₂F₅0.5 ± 0.25.76.3

Q. What mechanistic insights explain the role of TBHP in synthesizing related benzamide derivatives?

Answer: TBHP mediates oxidative cyclization by:

  • Radical initiation : I₂/TBHP generates iodine radicals (I•), abstracting hydrogen from intermediates to form carbon-centered radicals.
  • Cyclization : Radical recombination forms quinazolinone or thiazinane rings. For example, TBHP facilitates intramolecular C–N bond formation in N-aryl benzamides, yielding heterocycles in >90% efficiency .
  • Byproduct mitigation : Excess TBHP oxidizes residual iodide to iodine, preventing side reactions .

Methodological Considerations

Q. How can researchers resolve contradictions in biological activity data across similar compounds?

Answer:

  • Control experiments : Verify purity via HPLC (>98%) and exclude batch variability.
  • Target validation : Use CRISPR knockouts to confirm enzyme specificity (e.g., PPTase inhibition in E. coli ΔacpS strains) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or electrostatic mismatches. For instance, bromine’s van der Waals radius (1.85 Å) may hinder binding in smaller active sites compared to fluorine (1.47 Å) .

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